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Compound of Interest

Compound Name: 5-bromoisoquinolin-1(2H)-one

Cat. No.: B066419

An In-depth Technical Guide to 5-Bromoisoquinolin-1(2H)-one: Chemical Properties,
Structure, and Synthesis

Introduction

5-Bromoisoquinolin-1(2H)-one is a heterocyclic organic compound built upon the
isoquinolinone scaffold. This core structure is of significant interest to researchers and drug
development professionals, primarily due to its prevalence in a class of targeted cancer
therapies known as PARP (Poly(ADP-ribose) polymerase) inhibitors. Molecules like olaparib,
niraparib, and rucaparib, which feature related structural motifs, have revolutionized the
treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like
BRCA1/2 mutations.[1][2][3] The bromine atom at the 5-position serves as a crucial functional
handle, enabling further chemical modifications through cross-coupling reactions to explore
structure-activity relationships and develop novel therapeutic agents.[4][5] This guide provides
a comprehensive overview of the chemical properties, structural features, and experimental
protocols associated with 5-bromoisoquinolin-1(2H)-one.

Chemical and Physical Properties

5-Bromoisoquinolin-1(2H)-one is a yellow solid at room temperature.[6] Its key chemical and
physical properties are summarized in the table below, based on compiled data and
computational predictions.
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Property Value Source(s)
Molecular Formula CoHeBrNO [7]
Molecular Weight 224.05 g/mol [7]
CAS Number 190777-77-6 [7]
Appearance Yellow Solid [6]
Boiling Point 443.l-°C at 760 mmHg 7]
(Predicted)

Density 1.62 g/cm3 (Predicted) [7]
Flash Point 221.8 °C (Predicted) [7]
XLogP3 2 (8]
Topological Polar Surface Area  29.1 A2 [8]
Hydrogen Bond Donor Count 1 [8]
Hydrogen Bond Acceptor

C)(;untg p ! 18]
Monoisotopic Mass 222.96328 Da 9]

Note: Many physical properties, such as boiling point and density, are computationally

predicted values.

Chemical Structure

The structure of 5-bromoisoquinolin-1(2H)-one consists of a bicyclic system where a

benzene ring is fused to a pyridinone ring. The bromine atom is substituted at position 5 of the

isoquinoline ring system. The presence of the lactam (cyclic amide) functional group allows for

tautomerization to its aromatic alcohol form, 5-bromo-1-hydroxyisoquinoline, although it

predominantly exists in the keto form.

Structural Identifiers:

e |[UPAC Name: 5-bromo-2H-isoquinolin-1-one[7]
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e SMILES: C1=CC2=C(C=CNC2=0)C(=C1)Br{7]
« InChl: InNChl=1S/C9H6BINO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12)[7]
« InChiKey: UKIWLFJYNMJIPEG-UHFFFAOYSA-N[7]

While a specific single-crystal X-ray crystallography study for 5-bromoisoquinolin-1(2H)-one
is not publicly available, the fused aromatic and heterocyclic rings are expected to be nearly
coplanar.[4] Intermolecular interactions in the solid state would likely be dominated by
hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a
neighboring molecule.[4]

Experimental Protocols

Detailed experimental procedures for the synthesis, purification, and characterization of 5-
bromoisoquinolin-1(2H)-one have been reported.

Synthesis Methodologies

Two primary routes for the synthesis of 5-bromoisoquinolin-1(2H)-one are outlined below.
The following diagram illustrates the general workflow for synthesis and purification.
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General workflow for the synthesis and purification of 5-bromoisoquinolin-1(2H)-one.
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Protocol 1: Dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one[6]
This method involves the oxidation of the corresponding dihydroisoquinolinone.

e Reaction Setup: A mixture of 5-bromo-3,4-dihydro-2H-isoquinolin-l-one (4.3 g, 18.9 mmol)
and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (8.6 g, 37.9 mmol) in 1,4-dioxane (76
mL) is prepared in a suitable reaction vessel.

e Reaction Conditions: The mixture is stirred at 100 °C for 24 hours.

o Workup: The reaction mixture is cooled and the solvent is removed by evaporation under
reduced pressure.

o Extraction: The residue is taken up in ethyl acetate (500 mL) and washed with 10% aqueous
sodium hydroxide (2 x 500 mL). The layers are separated, and the aqueous layer is further
extracted with ethyl acetate (4 x 300 mL).[6]

 Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,
and concentrated. The crude product is purified by flash chromatography using a
dichloromethane:methanol solvent gradient (from 99:1 to 96:4) to yield the title compound as
a yellow solid (1.49 g, 35% yield).[6]

Protocol 2: Oxidation of 5-Bromoisoquinoline[8]
This method starts from the fully aromatic 5-bromoisoquinoline.

e Reaction Setup: Commercially available 5-bromoisoquinoline (4.85 g, 23.3 mmol) is
dissolved in dichloromethane (78 mL).

e Reaction Conditions: meta-Chloroperoxybenzoic acid (m-CPBA) (9.28 g, 35.0 mmol) is
added, and the mixture is stirred at room temperature for 30 minutes.

e Intermediate Processing: The reaction mixture is processed through subsequent steps
involving acetic anhydride and sodium hydroxide hydrolysis to form the desired 1(2H)-one
structure.[8] (Note: The source provides a truncated protocol; detailed intermediate steps are
necessary for full replication).
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« Purification: The final product is purified by flash chromatography.[8]

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical
techniques.

e Liquid Chromatography-Mass Spectrometry (LCMS): The compound's purity can be
assessed by LCMS. A reported analysis showed 94% purity with a retention time (Rt) of
1.243 minutes.[6]

o Electrospray Mass Spectrometry (ESMS): ESMS is used to confirm the molecular weight.
The compound shows a molecular ion peak at m/z 224 [M+H]*.[6]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR spectroscopy is used to confirm
the chemical structure. While specific peak assignments are not detailed in the available
literature, a reference spectrum is available for comparison.[10]

« Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups,
such as the C=0 stretch of the lactam and N-H bond vibrations. Specific spectral data for
this compound is not readily available, but would be expected to show characteristic peaks
for the isoquinolinone core.[11]

Biological Context: The Role of the Isoquinolinone
Scaffold as PARP Inhibitors

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, most notably for
its role in the development of PARP inhibitors.[1] Poly(ADP-ribose) polymerase (PARP) is a key
enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-
strand DNA breaks (SSBs).[12]

In cancer cells that have a compromised homologous recombination (HR) pathway for repairing
double-strand breaks (DSBs)—for example, due to mutations in BRCA1 or BRCA2 genes—the
inhibition of PARP becomes synthetically lethal. When PARP is inhibited, the SSBs that
normally occur are not repaired. During DNA replication, these unrepaired SSBs are converted
into toxic DSBs. In normal cells, these DSBs would be repaired by the HR pathway. However,

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.echemi.com/products/pd180727119725-5-bromoisoquinolin-12h-one.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22460477.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22460477.htm
https://www.chemicalbook.com/SpectrumEN_190777-77-6_1HNMR.htm
https://edu.rsc.org/download?ac=13848
https://pmc.ncbi.nlm.nih.gov/articles/PMC8331065/
https://www.cancer.gov/news-events/cancer-currents-blog/2019/parp-inhibitors-ovarian-cancer-initial-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and
cell death.

The diagram below illustrates this mechanism of action, which is the foundational principle for
using PARP inhibitors in BRCA-mutated and other HR-deficient cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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